2-Hydroxypropan-2-ylphosphonic acid
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Overview
Description
2-Hydroxypropan-2-ylphosphonic acid is an organophosphorus compound with the molecular formula C₃H₉O₄P. It is characterized by the presence of a phosphonic acid group attached to a hydroxypropan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropan-2-ylphosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropan-2-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-Hydroxypropan-2-ylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s structural similarity to phosphate makes it useful in studying biological processes involving phosphorylation.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxypropan-2-ylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors that recognize phosphate groups. The compound can mimic the behavior of natural phosphates, thereby influencing biochemical pathways and processes. Its effects are mediated through binding to active sites and altering the activity of target proteins .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid: Shares the phosphonic acid group but lacks the hydroxypropan-2-yl group.
Aminophosphonates: Contain an amino group in addition to the phosphonic acid group.
Hydroxyphosphonates: Similar structure but with different hydroxyalkyl groups.
Uniqueness
2-Hydroxypropan-2-ylphosphonic acid is unique due to its specific combination of a hydroxypropan-2-yl group with a phosphonic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
4167-10-6 |
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Molecular Formula |
C3H9O4P |
Molecular Weight |
140.07 g/mol |
IUPAC Name |
2-hydroxypropan-2-ylphosphonic acid |
InChI |
InChI=1S/C3H9O4P/c1-3(2,4)8(5,6)7/h4H,1-2H3,(H2,5,6,7) |
InChI Key |
BIUOBUYYANSOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)P(=O)(O)O |
Origin of Product |
United States |
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